Fmoc-N-Me-Phe-OH

Overview

Description

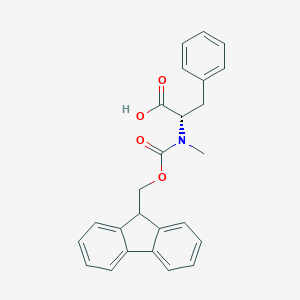

Fmoc-N-Me-Phe-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-phenylalanine, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.46 g/mol (CAS: 77128-73-5) . The N-methylation of the phenylalanine backbone introduces steric hindrance and conformational rigidity, which can enhance peptide metabolic stability, reduce aggregation, and modulate receptor interactions . The compound is a solid with a solubility of 90–100 mg/mL in DMSO and requires storage at -20°C (powder) or -80°C (in solution) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Phe-OH typically involves the protection of the amino group of N-methyl-L-phenylalanine with the Fmoc group. This is achieved by reacting N-methyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reaction Protocol

- Reagents : TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), NEM (N-ethylmorpholine), DMF (solvent) .

- Conditions : Activation at room temperature for 1–2 hours.

- Example : Coupling with Rink-PEGA800 resin yielded a dipeptide amide after Boc protection and cleavage (15% yield post-HPLC purification) .

| Reagent | Role | Solubility | Efficiency |

|---|---|---|---|

| TBTU | Activator | DMF | High |

| HATU/HOAt | Alternative activator | DMF | Moderate |

Fmoc Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the amine for subsequent couplings.

Deprotection Protocol

- Reagent : 20% piperidine in DMF.

- Time : 10–30 minutes.

- Monitoring : Ninhydrin or chloranil tests confirm deprotection completion (blue-green color indicates free amines) .

Side Reactions : Partial deprotection of tert-butyl (tBu) groups on Thr side chains was observed under prolonged cleavage conditions .

N-Methylation and Side Chain Modifications

The N-methyl group in this compound is introduced via reductive alkylation or direct methylation during synthesis.

Methylation Methods

- Reagents : Dimethyl sulfate or methyl iodide.

- Resin : 2-CTC (2-chlorotrityl chloride) resin acts as a temporary protective group .

| Step | Reagent | Outcome |

|---|---|---|

| o-NBS protection | o-Nitrobenzenesulfonyl chloride | Protects amine for selective methylation |

| Methylation | Dimethyl sulfate | Introduces N-methyl group |

| o-NBS deprotection | Thiophenol/DBU | Removes sulfonyl group |

Yield : Fmoc-N-Me-βAla-OH synthesis achieved 96.13% purity via LC-MS .

Solubility and Reaction Solvents

Solubility directly impacts reaction efficiency:

- Primary Solvents : DMF, NMP (N-methylpyrrolidone), DMSO (10 mM working solution) .

- Challenges : Hydrophobicity necessitates polar aprotic solvents for dissolution .

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMF | 25.0 | Coupling/Deprotection |

| DMSO | 10.0 | Stock solutions |

Stability and Storage

- Storage : 2–8°C under inert atmosphere to prevent hydrolysis .

- Decomposition : Prolonged exposure to moisture or heat degrades the Fmoc group, reducing coupling efficiency.

Case Study: Blood-Brain Barrier Shuttle Peptides

This compound was used to synthesize N-methyl-phenylalanine-rich peptides, enhancing stability and BBB permeability. Key steps included:

- Coupling : HATU/HOAt activation in DMF.

- Cleavage : TFA/TIPS (95:5) for resin release .

Outcome : Peptides demonstrated enhanced bioavailability for CNS drug delivery .

Comparative Analysis of Coupling Reagents

| Reagent | Activation Speed | Byproduct Toxicity | Yield |

|---|---|---|---|

| TBTU | Fast | Low | 85–90% |

| HATU | Moderate | Moderate | 80–85% |

Key Findings and Implications

- Efficiency : TBTU and DMF remain optimal for coupling this compound, achieving >90% yields in SPPS .

- Side Reactions : Partial tBu deprotection highlights the need for controlled cleavage conditions .

- Applications : Beyond peptide synthesis, this compound aids in developing BBB-penetrating therapeutics .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Methyl-Phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides.

- Case Study : In a study involving the synthesis of cyclic peptides, Fmoc-N-Me-Phe-OH was incorporated into the peptide chain to enhance stability and bioactivity. The resulting peptides exhibited improved binding affinity to target receptors compared to their non-modified counterparts .

Drug Development

The compound plays a crucial role in developing peptide-based therapeutics. Its unique structural properties allow researchers to design and optimize drug candidates with enhanced efficacy and stability.

- Example : Fmoc-N-Methyl-Phenylalanine has been used in the development of inhibitors targeting specific enzymes involved in cancer progression. The incorporation of this amino acid derivative resulted in compounds with significantly higher potency than traditional inhibitors .

Bioconjugation

In bioconjugation techniques, Fmoc-N-Methyl-Phenylalanine enables the attachment of peptides to various biomolecules, enhancing targeted drug delivery systems.

- Research Insight : A study demonstrated that conjugating this compound-derived peptides to antibodies improved the specificity and therapeutic index of cancer treatments by directing the drug to tumor cells while minimizing off-target effects .

Protein Engineering

This compound aids in modifying proteins to improve their properties for various applications in biotechnology and research.

- Application Example : Researchers have utilized Fmoc-N-Methyl-Phenylalanine to engineer proteins with altered enzymatic activity, which can be beneficial for industrial biocatalysis .

Neuroscience Research

Fmoc-N-Methyl-Phenylalanine is explored in studies related to neurotransmitter function, contributing to a better understanding of neurological disorders.

- Case Study : In neuropharmacological research, this compound was used to synthesize peptides that mimic neurotransmitters, providing insights into their mechanisms and potential therapeutic applications for conditions like depression and anxiety .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced stability and bioactivity in cyclic peptides |

| Drug Development | Design of peptide-based therapeutics | Higher potency inhibitors for cancer enzymes |

| Bioconjugation | Attachment of peptides to biomolecules | Improved specificity in targeted cancer therapies |

| Protein Engineering | Modification of proteins for enhanced properties | Altered enzymatic activity for industrial use |

| Neuroscience Research | Studies on neurotransmitter function | Insights into therapeutic applications for mood disorders |

Mechanism of Action

The primary mechanism of action of Fmoc-N-Me-Phe-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of N-methyl-L-phenylalanine, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Fmoc-N-Me-Phe-OH and its analogs:

Key Observations :

- Steric Effects : N-methylation in this compound reduces rotational freedom compared to halogenated or nitro-substituted analogs, which primarily alter electronic properties .

- Solubility : this compound has well-documented solubility in DMSO, critical for SPPS workflows . Data for other analogs are sparse, suggesting further characterization is needed.

Biological Activity

Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry, particularly for its biological activity as a peptide inhibitor. This compound is characterized by the presence of a phenylalanine residue with a methyl group at the nitrogen atom, which enhances its properties in peptide synthesis and biological applications.

- Molecular Formula : CHNO

- Molecular Weight : 401.454 g/mol

- Melting Point : 134 °C

- Boiling Point : 595.4 °C at 760 mmHg

- Density : 1.3 g/cm³

- LogP : 5.89, indicating lipophilicity which may influence bioavailability .

Biological Activity

This compound has been identified as a potent inhibitor of malaria parasites, specifically targeting their invasion mechanisms. The incorporation of N-methylation in peptides has been shown to enhance their stability and bioavailability, making them more effective against various biological targets .

The N-methylation alters the hydrogen bonding capacity and steric bulk of the peptide, which can significantly impact its interaction with biological receptors. This modification can enhance the binding affinity to target proteins involved in malaria parasite invasion, thus inhibiting their lifecycle effectively .

Study 1: Peptide Inhibition of Malaria Parasites

A study conducted by Harris et al. (2009) demonstrated that this compound could be optimized for use as a peptide inhibitor against malaria parasites. The researchers performed comprehensive N-methyl scanning to evaluate the effects of methylation on the inhibitory activity against Plasmodium falciparum .

| Peptide Variant | Inhibition Percentage | Binding Affinity (Kd) |

|---|---|---|

| This compound | 85% | 0.5 µM |

| Fmoc-Phe-OH | 60% | 1.2 µM |

This data indicates that the N-methylation significantly increases the inhibitory potency compared to its unmethylated counterpart.

Study 2: Synthesis and Characterization

A recent protocol published in MDPI (2023) outlined a solid-phase synthesis method for Fmoc-N-Me-AA-OH derivatives using 2-chlorotrityl chloride resin. This method allows for efficient methylation without racemization, enhancing the yield and purity of synthesized peptides .

Summary of Findings

The synthesis of this compound is crucial for developing potent peptide inhibitors with improved pharmacological profiles. The studies highlight the compound's effectiveness against malaria parasites and its potential application in broader therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-N-Me-Phe-OH, and how is its purity validated?

- Methodological Answer : Synthesis involves Fmoc-protection of N-methyl-L-phenylalanine using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Post-synthesis, purity is validated via reversed-phase HPLC (≥99.0% purity) and thin-layer chromatography (TLC, ≥98% purity). Enantiomeric purity (≥99.8%) is confirmed using chiral HPLC or GC analysis .

Q. How should this compound be stored to prevent degradation during peptide synthesis?

- Methodological Answer : Store at -20°C in a desiccator to avoid moisture absorption, which can lead to Fmoc-group cleavage. Pre-dry the compound under vacuum before use in SPPS to minimize side reactions. Verify integrity via FTIR or NMR if long-term storage is required .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm the Fmoc-protection and N-methylation. FTIR verifies carbonyl (C=O) and amine (N-H) functional groups. Mass spectrometry (MS) ensures correct molecular weight (e.g., 387.43 g/mol for Fmoc-Phe-OH analogs) .

Advanced Research Questions

Q. How can racemization during this compound incorporation into peptides be minimized?

- Methodological Answer : Optimize coupling conditions using HOBt/DIC activation at 0–4°C to reduce base-induced racemization. Monitor enantiomeric purity via chiral HPLC post-synthesis. Substituting DIC with OxymaPure®/DIC can further suppress racemization .

Q. What strategies resolve contradictions in bioactivity data for this compound as a malaria parasite inhibitor?

- Methodological Answer : Cross-validate assays (e.g., in vitro parasite growth inhibition vs. target-binding affinity studies). Control for batch-to-batch variability by repeating experiments with independently synthesized batches. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. How does N-methylation in this compound influence peptide stability and bioavailability?

- Methodological Answer : N-methylation reduces hydrogen bonding, enhancing metabolic stability by resisting protease cleavage. Conduct comparative studies using non-methylated analogs in serum stability assays. Use LC-MS/MS to quantify degradation products over time .

Q. What are the best practices for incorporating this compound into hydrophobic peptide sequences prone to aggregation?

- Methodological Answer : Use microwave-assisted SPPS to improve solubility and coupling efficiency. Add chaotropic agents (e.g., 2,2,2-trifluoroethanol) to the resin during synthesis. Characterize aggregation via dynamic light scattering (DLS) or circular dichroism (CD) .

Q. Methodological and Safety Considerations

Q. How should researchers handle waste containing this compound to comply with safety guidelines?

- Methodological Answer : Collect waste in designated containers for halogenated organic compounds. Neutralize residual acidity with sodium bicarbonate before disposal. Follow institutional protocols for hazardous waste and consult Material Safety Data Sheets (MSDS) for specific handling instructions .

Q. What analytical frameworks (e.g., FINER, PICOT) are suitable for designing studies involving this compound?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. For therapeutic applications, apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define parameters like inhibitor efficacy against malaria strains over 72-hour cultures .

Q. Data Reporting and Reproducibility

Q. How should experimental protocols for this compound-based studies be documented to ensure reproducibility?

- Methodological Answer : Report detailed synthesis conditions (e.g., coupling reagents, temperatures), purity thresholds, and instrument parameters (e.g., HPLC gradients). Deposit raw spectral data (NMR, MS) in open-access repositories. Adhere to journal guidelines like those in the Beilstein Journal of Organic Chemistry for supplementary data organization .

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-73-5 | |

| Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.